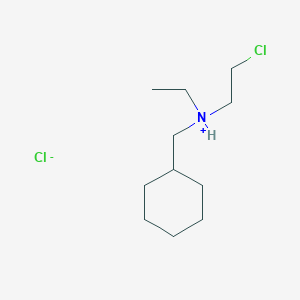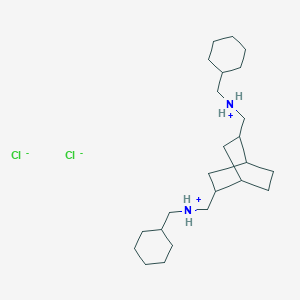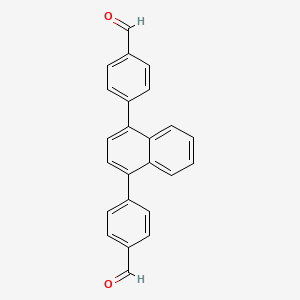![molecular formula C20H34ClNO B13739633 dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride CAS No. 13313-82-1](/img/structure/B13739633.png)
dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H34ClNO and a molecular weight of 339.943 g/mol. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a 2-propan-2-ylphenyl group and an azanium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves several steps. One common synthetic route includes the reaction of 2-methyl-1-(2-propan-2-ylphenyl)cyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Scientific Research Applications
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is used in studies involving cell signaling and receptor interactions due to its ability to interact with specific molecular targets.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context of the study.
Comparison with Similar Compounds
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride can be compared with other similar compounds, such as:
2-Methyl-1-phenyl-2-propanol: This compound shares a similar structural motif but lacks the azanium chloride moiety, resulting in different chemical properties and applications.
N,N-dimethyl-2-({2-methyl-1-[2-(propan-2-yl)phenyl]cyclohexyl}oxy)ethylamine: This compound is structurally related but differs in the substitution pattern on the cyclohexyl ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13313-82-1 |
|---|---|
Molecular Formula |
C20H34ClNO |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-16(2)18-11-6-7-12-19(18)20(22-15-14-21(4)5)13-9-8-10-17(20)3;/h6-7,11-12,16-17H,8-10,13-15H2,1-5H3;1H |
InChI Key |
XNVBQYASRKXLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2=CC=CC=C2C(C)C)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















